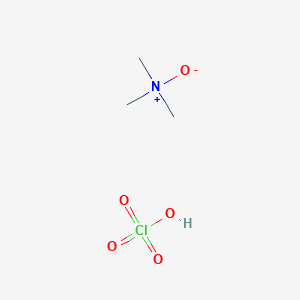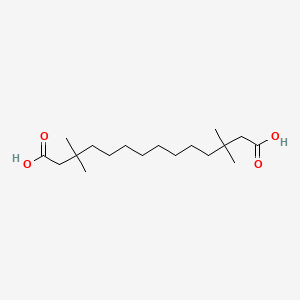
3,3,12,12-Tetramethyltetradecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,12,12-Tetramethyltetradecanedioic acid is a branched dicarboxylic acid with the molecular formula C18H34O4 It is a derivative of tetradecanedioic acid, characterized by the presence of four methyl groups at the 3 and 12 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,12,12-Tetramethyltetradecanedioic acid typically involves the alkylation of tetradecanedioic acid. One common method is the Friedel-Crafts alkylation, where tetradecanedioic acid is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3,3,12,12-Tetramethyltetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3,12,12-Tetramethyltetradecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of 3,3,12,12-Tetramethyltetradecanedioic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in fatty acid metabolism, leading to alterations in metabolic pathways. The compound’s branched structure allows it to fit into enzyme active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Tetradecanedioic acid: The parent compound without methyl substitutions.
3-Methyl-tetradecanedioic acid: A mono-methylated derivative.
12-Methyl-tetradecanedioic acid: Another mono-methylated derivative.
Uniqueness
3,3,12,12-Tetramethyltetradecanedioic acid is unique due to its multiple methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
25570-16-5 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3,3,12,12-tetramethyltetradecanedioic acid |
InChI |
InChI=1S/C18H34O4/c1-17(2,13-15(19)20)11-9-7-5-6-8-10-12-18(3,4)14-16(21)22/h5-14H2,1-4H3,(H,19,20)(H,21,22) |
InChI Key |
SRJWQXGYTPCQBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCCC(C)(C)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


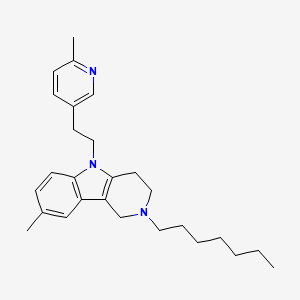
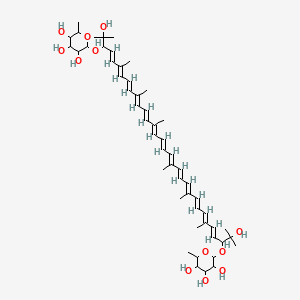
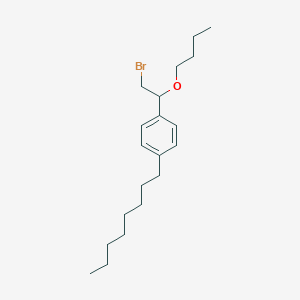
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
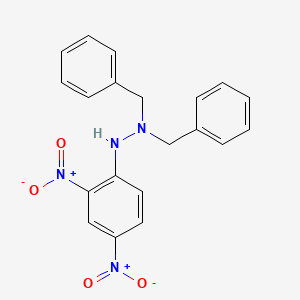
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)

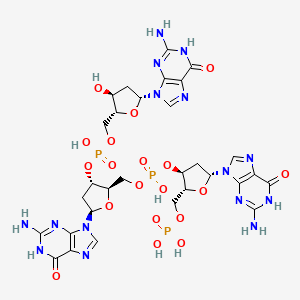
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
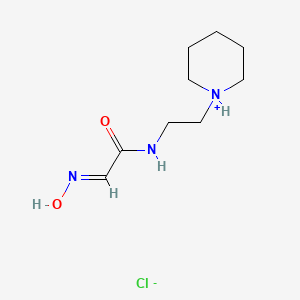
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
